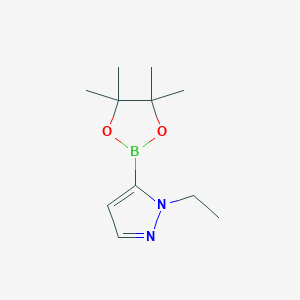

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1007110-53-3) is an organoboron compound with the molecular formula C₁₁H₁₉BN₂O₂ and a molecular weight of 222.09 g/mol . It features a pyrazole ring substituted with an ethyl group at the N1 position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C5 position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, critical in pharmaceutical and materials science . It is commercially available from suppliers such as Wuhan Xinxinjiali Bio-Tech Co. (purity: 97–100%, priced at ~$1.00–$120/g) and Enamine Ltd. (CAS: 2152645-06-0) .

Propiedades

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-6-14-9(7-8-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJCXHILXIEALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682349 | |

| Record name | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007110-53-3 | |

| Record name | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 222.092 g/mol. It features a nitrogen heterocycle and is categorized under organoboron compounds. The structure includes a pyrazole ring and a dioxaborolane moiety which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.092 g/mol |

| CAS Number | 1007110-53-3 |

| Purity | 98% |

Research indicates that compounds containing boron can interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure may facilitate interactions through reversible covalent bonding, influencing enzyme activity or cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have shown potential as inhibitors for various enzymes involved in metabolic pathways.

- Antiparasitic Activity: Some pyrazole derivatives exhibit significant activity against parasites like Plasmodium falciparum, suggesting that this compound could also possess similar properties.

Antiparasitic Activity

In vitro studies have demonstrated that pyrazole-based compounds can exhibit low nanomolar potency against Plasmodium falciparum. For instance, derivatives with specific substitutions on the pyrazole ring have shown enhanced efficacy (EC50 values in the low nanomolar range) .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards certain cancer types while sparing normal cells. Further studies are needed to elucidate the mechanisms behind this selectivity.

Case Studies

-

Antiparasitic Efficacy:

A recent study focused on optimizing pyrazole derivatives for enhanced activity against Plasmodium falciparum. The inclusion of polar functional groups was found to significantly improve both potency and solubility . This indicates a potential pathway for developing more effective antimalarial agents based on the structure of this compound. -

Cancer Cell Line Studies:

In vitro testing on various cancer cell lines revealed that certain analogs of this compound showed promising results in inhibiting cell growth at concentrations lower than those typically required for existing chemotherapy agents . Further research is ongoing to explore the specific cellular pathways affected by these compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Boronic Esters in Organic Synthesis

This compound is classified as a boronic ester and plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The presence of the boron atom allows for the efficient coupling with aryl halides, making it valuable in synthesizing complex organic molecules .

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to act as a boron-containing compound can enhance the pharmacokinetic properties of drugs. Research indicates that compounds with boron can improve selectivity and reduce toxicity in biological systems .

Case Study: Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrazole derivatives. Compounds similar to this pyrazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that derivatives of this compound could be further investigated for their anticancer activity .

Material Science

Polymer Chemistry

The incorporation of boronic esters like this pyrazole into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites has indicated that the addition of boron-containing compounds can lead to improved performance in applications ranging from packaging materials to structural components .

Table 2: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

| Application Areas | Packaging, Structural Components |

Agricultural Chemistry

Pesticide Formulation

There is potential for this compound's application in agricultural chemistry as part of pesticide formulations. Boron compounds are known to have fungicidal properties; thus, integrating them into formulations could enhance efficacy against various plant pathogens .

Case Study: Efficacy Against Fungal Pathogens

Research has indicated that boronic esters can disrupt fungal cell wall synthesis, making them effective agents against certain fungal diseases affecting crops. This application could lead to the development of more effective and environmentally friendly pesticides.

Comparación Con Compuestos Similares

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS : 903550-26-5

- Molecular Formula : C₁₄H₂₃BN₂O₃

- Key Differences : Replaces the ethyl group with a tetrahydropyranyl (oxan-2-yl) group , introducing steric bulk and altered solubility.

- Applications : Used in cross-coupling reactions but exhibits lower reactivity compared to the ethyl variant due to steric hindrance .

- Synthesis : Prepared via protection-deprotection strategies for boron-containing intermediates .

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS : 1029716-44-6

- Molecular Formula : C₁₃H₂₃BN₂O₃

- Key Differences : Ethoxyethyl group at N1 enhances hydrophilicity but requires higher reaction temperatures for cross-coupling .

Comparative Data Table

Research Findings

Reactivity in Cross-Coupling : The ethyl-substituted pyrazole boronate demonstrates superior reactivity in Suzuki-Miyaura reactions compared to bulkier analogues (e.g., phenyl or oxan-2-yl derivatives), attributed to reduced steric hindrance and optimal electron density .

Thermal Stability : Methyl-substituted variants (e.g., 1,3-dimethyl derivative) exhibit higher thermal stability but require harsher reaction conditions for coupling .

Synthetic Flexibility : The ethyl group in 1007110-53-3 allows straightforward functionalization, making it a preferred building block in drug discovery pipelines .

Cost and Availability : The ethyl derivative is more cost-effective (~$1.00/g) compared to specialized analogues like the oxan-2-yl variant (priced higher due to complex synthesis) .

Métodos De Preparación

General Preparation Strategies

The synthesis of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves two main stages:

- Construction of the pyrazole core with an ethyl substituent at the 1-position.

- Introduction of the boronic ester moiety at the 5-position, often via borylation or pinacol esterification.

Detailed Preparation Methods

3.1. Synthesis via Direct Borylation of a Pyrazole Precursor

One established approach is the direct borylation of a suitably substituted pyrazole, followed by alkylation to introduce the ethyl group.

- Preparation of 1-ethyl-1H-pyrazole-5-boronic acid

- Esterification to Form the Pinacol Boronate

- The boronic acid is reacted with pinacol in the presence of a dehydrating agent (such as magnesium sulfate or molecular sieves) to form the pinacol ester.

- Typical solvents include dichloromethane or tetrahydrofuran (THF).

- The reaction is generally performed at room temperature, and the product is purified by column chromatography or crystallization.

3.2. Suzuki–Miyaura Cross-Coupling Approach

Alternatively, the compound can be synthesized as an intermediate in Suzuki–Miyaura cross-coupling reactions, where the boronic ester is introduced to a halogenated pyrazole derivative.

- Synthesis of 1-ethyl-5-bromo-1H-pyrazole

- Alkylation of pyrazole at the 1-position with ethyl bromide.

- Bromination at the 5-position using N-bromosuccinimide (NBS).

- Borylation Reaction

- The 1-ethyl-5-bromo-1H-pyrazole is subjected to Miyaura borylation:

Typical Reaction Conditions Table

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Lithiation/Borylation | n-BuLi, B(OMe)₃ | THF | -78 to RT | 2–4 | 60–75 |

| Esterification | Pinacol, MgSO₄ | DCM/THF | RT | 1–2 | 80–90 |

| Borylation (Suzuki) | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-dioxane | 80 | 12–16 | 70–85 |

Alternative and Related Synthetic Routes

4.1. Multicomponent and One-Pot Methods

Recent literature highlights one-pot and multicomponent strategies for pyrazole functionalization, which can be adapted for boronate ester installation. For example:

- Copper-catalyzed aerobic cyclization of hydrazones with boronic acid derivatives.

- Iodine-catalyzed oxidative coupling with electron-deficient olefins in the presence of boron reagents.

These methods offer operational simplicity and may be tailored for specific substrate scopes.

Research Findings and Optimization Notes

- Catalyst Loading: Palladium catalyst loadings as low as 0.5–2 mol% are effective for Suzuki–Miyaura borylation, reducing costs for scale-up.

- Solvent Selection: Mixed solvent systems (e.g., THF–water, dioxane–water) can enhance solubility and yield.

- Pinacol Addition: Pinacol is often added portionwise at room temperature to control exothermicity and optimize esterification.

- Phase Transfer Catalysts: Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst can improve yields in certain borylation protocols.

- Purification: Crystallization from ethanol or column chromatography on silica gel are common for isolating the pure boronic ester.

Representative Example Synthesis

Example: Synthesis of this compound

- Dissolve 1-ethyl-5-bromo-1H-pyrazole (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane.

- Add potassium acetate (2 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

- Stir at 80 °C for 12–16 hours under nitrogen.

- Cool, filter, and extract with ethyl acetate.

- Concentrate and purify by column chromatography to yield the desired product as a white solid (typical yield: 75–85%).

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves two key steps:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-ketoesters or acrylate derivatives under reflux conditions. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates (see cyclocondensation in ).

Boronic Ester Introduction : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., PdCl₂(dppf)) in a solvent like DMF or THF. highlights similar protocols for ethyl-substituted pyrazole boronic esters.

Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., DMSO-d₆ or CDCl₃) identify substituents and boronic ester integration. For example, NMR in resolves pyrazole protons at δ 7.5–8.2 ppm.

- IR Spectroscopy : Confirms functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and C=N/C=C in pyrazole at ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 277.18 g/mol).

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos. achieved 66–73% yields using Pd(PPh₃)₄ in degassed DMF/H₂O.

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) with aqueous bases (K₃PO₄, Na₂CO₃).

- Temperature Control : Reactions often proceed at 80–100°C under inert atmosphere.

Advanced Research Questions

Q. How to address discrepancies in reaction yields when using different palladium catalysts for cross-couplings?

Methodological Answer:

- Systematic Comparison : Perform parallel reactions with Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ under identical conditions (solvent, temperature, base). reported 66% yield with Pd(PPh₃)₄ vs. lower yields with other catalysts.

- Mechanistic Analysis : Use DFT calculations to assess catalyst electronic effects or steric hindrance.

- Byproduct Identification : Employ LC-MS or GC-MS to detect deboronation or homocoupling byproducts.

Q. What strategies can mitigate decomposition during purification of this compound?

Methodological Answer:

- Chromatography Conditions : Use silica gel flash chromatography with non-polar solvents (cyclohexane/EtOAc gradients) to minimize boronic ester hydrolysis.

- Low-Temperature Storage : Store purified compounds at –20°C under nitrogen to prevent oxidation.

- Stabilization Additives : Include 1–5% triethylamine in eluents to neutralize acidic silica sites.

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl, benzyl) to study steric effects on bioactivity (see for pyrazole SAR).

- Boronic Ester Alternatives : Substitute the dioxaborolane with other boronates (e.g., MIDA boronate) to improve metabolic stability.

- Biological Screening : Use in vitro assays (e.g., kinase inhibition in ) paired with molecular docking (AutoDock Vina) to predict binding modes.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the optimal solvent for Miyaura borylation?

Methodological Answer:

- Controlled Replication : Repeat reactions from (DMF/H₂O) and (THF/H₂O) with the same catalyst and substrate ratios.

- Solvent Polarity Assessment : Compare dielectric constants (DMF: 37; THF: 7.5) to determine polarity’s role in boronate stability.

- Kinetic Studies : Use in situ IR or NMR to monitor reaction rates and intermediate stability in different solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.